A concise and efficient eight-step synthesis of a compound containing the 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline core structure is described starting from oxoacetic acid monohydrate. [] The synthesis involved a series of reactions including condensation, reductive amination, protection, activation, Grignard reaction, coupling, and deprotection steps. This synthetic route highlights the versatility of 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline as a precursor for more complex molecules.
The chemical reactivity of 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline primarily stems from the presence of the aniline nitrogen. This reactive center readily undergoes various transformations, including acylation, sulfonylation, and alkylation reactions. [, ] These reactions allow for the incorporation of 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline into diverse molecular frameworks, expanding its utility in medicinal chemistry research.
Derivatives of 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline have demonstrated promising antimicrobial properties. For example, a study investigated the synthesis and evaluation of a series of novel fluorinated morpholine-containing benzamide derivatives, synthesized from 2-fluoro-4-morpholinobenzenamine (a structural isomer of 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline), against various fungal and bacterial strains. [] The study reported potent antifungal and antibacterial activity for some of the synthesized compounds compared to standard drug molecules. These findings highlight the potential of 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline derivatives as scaffolds for developing novel antimicrobial agents.
Research on a structurally similar compound, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide, revealed its potential for CYP3A4 metabolism-dependent inhibition (MDI). [] This inhibition is a significant concern in drug development, as it can lead to drug-drug interactions and adverse effects. By incorporating fluorine substitutions into the structure, researchers successfully synthesized (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide, a difluoro analog devoid of CYP3A4 MDI. This discovery underscores the importance of structural modifications in mitigating potential side effects and improving the safety profile of drug candidates derived from 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline.
Studies have identified 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) as a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] While not directly derived from 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline, MTIP shares a similar morpholine moiety, emphasizing the potential of this structural motif in developing compounds with therapeutic benefits. MTIP demonstrated efficacy in animal models of alcoholism, highlighting the role of CRF1 antagonism in treating alcohol dependence.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: